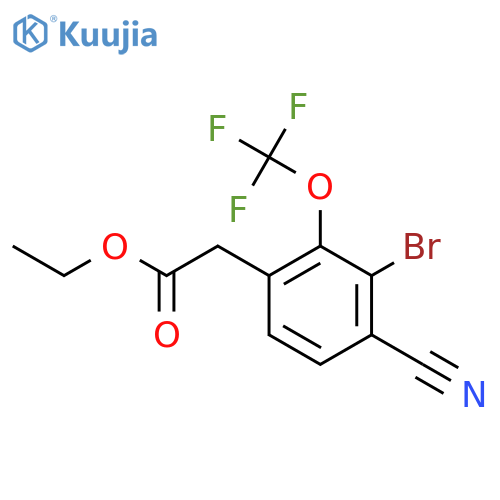

Cas no 1806848-66-7 (Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate)

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate

-

- インチ: 1S/C12H9BrF3NO3/c1-2-19-9(18)5-7-3-4-8(6-17)10(13)11(7)20-12(14,15)16/h3-4H,2,5H2,1H3

- InChIKey: ZSYQQMPBOMRTGA-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C=CC(=C1OC(F)(F)F)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 393

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 59.3

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020315-1g |

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate |

1806848-66-7 | 97% | 1g |

1,504.90 USD | 2021-06-18 |

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetateに関する追加情報

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate (CAS No. 1806848-66-7): A Comprehensive Overview

Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate, identified by its CAS number 1806848-66-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its intricate molecular structure, combines several functional groups that make it a versatile intermediate in the synthesis of various bioactive molecules. The presence of a bromine atom, a cyano group, and a trifluoromethoxy group on a phenylacetic acid backbone endows it with unique chemical properties that are highly valuable for medicinal chemistry applications.

The structural features of Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate position it as a key building block in the development of novel therapeutic agents. The bromine substituent, for instance, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of heterocyclic compounds that exhibit promising biological activities. Similarly, the cyano group can be transformed into other functional moieties, including carboxylic acids or amides, through various chemical transformations.

The trifluoromethoxy group is another critical feature of this compound, contributing to its lipophilicity and metabolic stability. This characteristic is particularly advantageous in drug design, as it can enhance the bioavailability and pharmacokinetic properties of the final therapeutic agents. Recent studies have highlighted the role of trifluoromethyl groups in improving the binding affinity and selectivity of small-molecule drugs to their targets. Consequently, derivatives of Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate are being explored for their potential in developing treatments for various diseases.

In the realm of medicinal chemistry, the compound has been utilized as a precursor in the synthesis of kinase inhibitors, which are crucial for targeting aberrant signaling pathways in cancer and inflammatory diseases. The combination of bromine and cyano groups allows for the introduction of diverse pharmacophores, making it an ideal candidate for generating libraries of compounds for high-throughput screening. Additionally, the trifluoromethoxy moiety enhances the binding interactions with biological targets, leading to more potent and selective inhibitors.

Recent advancements in computational chemistry have further facilitated the exploration of Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate as a scaffold for drug discovery. Molecular modeling studies have demonstrated its potential in interacting with proteins involved in metabolic disorders and neurodegenerative diseases. These insights have guided the design of novel analogs with improved pharmacological profiles. For instance, modifications at the acetic acid moiety have been shown to modulate enzyme activity and reduce off-target effects.

The versatility of this compound is also evident in its application as an intermediate in agrochemical research. The presence of multiple reactive sites allows for the synthesis of herbicides and fungicides with enhanced efficacy and environmental safety. By leveraging green chemistry principles, researchers have developed sustainable synthetic routes that minimize waste and hazardous byproducts. This aligns with global efforts to promote sustainable agriculture and reduce the ecological footprint of chemical manufacturing.

Future research directions for Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate include exploring its role in developing antiviral and antibacterial agents. The structural motifs present in this compound offer opportunities for designing molecules that can interfere with viral replication or bacterial virulence factors. Additionally, its potential as a chiral building block has not been fully exploited, and future studies may focus on asymmetric synthesis to produce enantiomerically pure derivatives with improved therapeutic effects.

In conclusion, Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate (CAS No. 1806848-66-7) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse applications. As our understanding of molecular interactions continues to evolve, this compound is poised to play an increasingly important role in drug discovery and development.

1806848-66-7 (Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate) 関連製品

- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)

- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)

- 608515-70-4(7-Chloro-5-isoquinolinamine)

- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)

- 1369897-55-1(2-Methoxy-6-(propan-2-yloxy)aniline)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 1249638-14-9(3-(methanesulfinylmethyl)aniline)

- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)

- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)

- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)